REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10](O)[C:9]([CH:13]([CH3:15])[CH3:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:16](=O)([O-])[O-].[K+].[K+].S([O:27][CH3:28])(OC)(=O)=O>C(#N)C>[CH:13]([C:9]1[C:10]([O:27][CH3:28])=[CH:11][C:2]([O:1][CH3:16])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5])([CH3:15])[CH3:14] |f:1.2.3|
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=C(C(=C1)O)C(C)C
|
Name
|
|
Quantity
|
662 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue acidified by the addition of 2M hydrochloric acid (10 ml)
|
Type
|
FILTRATION
|
Details
|
The solid material was collected by suction filtration
|
Type
|
WASH
|
Details
|
rinsed with water (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
sucked dry under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=CC(=C(C(=O)OC)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |